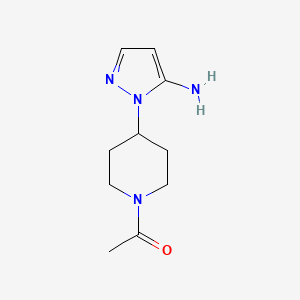

1-(4-(5-氨基-1H-吡唑-1-基)哌啶-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

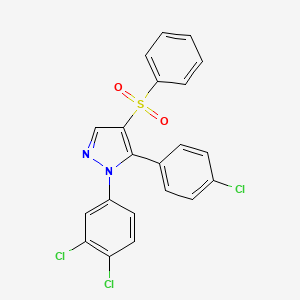

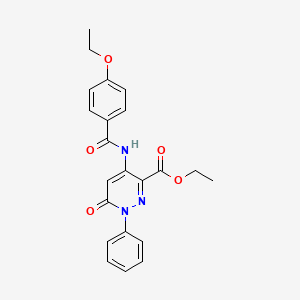

This compound belongs to the class of organic compounds known as benzoylpyrazoles . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of such compounds often involves multistep processes, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations . For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .科学研究应用

Medicinal Chemistry and Drug Development

1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one: serves as a valuable building block for designing novel pharmaceutical agents. Researchers explore its potential as a scaffold for creating drug candidates due to its structural diversity and versatility. By modifying substituents on the pyrazole ring, scientists can fine-tune properties such as solubility, bioavailability, and target specificity. The compound’s interactions with biological receptors and enzymes make it an attractive starting point for drug discovery .

Antimicrobial Agents

The compound’s unique structure contributes to its antimicrobial activity. Researchers investigate derivatives of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one as potential antibiotics, antifungals, or antiparasitic agents. By understanding the molecular interactions between these derivatives and microbial targets, scientists aim to develop effective treatments against infectious diseases .

Heterocyclic Synthesis

Organic chemists utilize 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one as a key intermediate in heterocyclic synthesis. It participates in cyclization reactions to form fused heterocyclic scaffolds. These scaffolds include bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives. Such compounds find applications beyond medicinal chemistry, including in materials science and functional materials .

Molecular Simulation Studies

Researchers employ computational methods to explore the binding interactions of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one with biological targets. For instance, molecular simulation studies investigate its binding affinity to specific enzyme pockets. Understanding these interactions aids in rational drug design and optimization .

Agrochemicals

The compound’s structural features make it a potential candidate for developing agrochemicals. Researchers explore its pesticidal or herbicidal properties, aiming to enhance crop protection and yield. By modifying its substituents, they tailor its activity against specific pests or weeds .

Material Science

Beyond its biological applications, 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one contributes to material science. Researchers investigate its role in polymer chemistry, supramolecular assemblies, and functional materials. Its unique pyrazole moiety can impart desirable properties to materials, such as fluorescence, conductivity, or mechanical strength .

未来方向

作用机制

Target of Action

The primary target of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a protein kinase involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress. It plays a crucial role in cellular processes including inflammation, differentiation, proliferation, and cell death .

Mode of Action

The compound interacts with its target, MAPK14, in an ATP-competitive manner . This means that the compound competes with ATP (adenosine triphosphate) for binding to the kinase, thereby inhibiting the kinase’s activity. The inhibition of MAPK14 leads to a decrease in the cellular responses it controls, such as inflammation and cell proliferation .

Biochemical Pathways

The inhibition of MAPK14 affects several biochemical pathways. MAPK14 is involved in the MAPK signaling pathway, which regulates a variety of cellular activities including gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis . By inhibiting MAPK14, the compound can modulate these pathways and their downstream effects.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific cellular context. Generally, by inhibiting MAPK14, the compound can reduce inflammation and cell proliferation . This could potentially be beneficial in conditions characterized by excessive inflammation or abnormal cell growth .

属性

IUPAC Name |

1-[4-(5-aminopyrazol-1-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-8(15)13-6-3-9(4-7-13)14-10(11)2-5-12-14/h2,5,9H,3-4,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCADNZSYTTWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2754041.png)

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole](/img/structure/B2754044.png)

![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2754045.png)

![2-[(4-chlorophenyl)methylidene]-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2754051.png)

![Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate](/img/structure/B2754056.png)

![N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2754057.png)